2-(benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-17(14-25-13-15-7-3-1-4-8-15)20-19-22-21-18(24-19)11-12-26-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIGSAJFDQRKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a 1,3,4-oxadiazole ring, which is known for its presence in various bioactive compounds, and thioether linkages that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O2S2
- Molecular Weight : 385.5 g/mol
- IUPAC Name : 2-benzylsulfanyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]acetamide
The presence of the oxadiazole moiety is particularly significant as it can enhance the bioactivity of compounds by acting as a pharmacophore in therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities including:
- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties. Preliminary studies suggest that this compound may also demonstrate similar effects against various microbial strains.
- Antitumor Activity : The compound's structural analogs have shown promising anticancer effects. For example, a study on related compounds indicated that they could inhibit cancer cell proliferation in several human cancer lines (e.g., MCF-7, HeLa) with notable IC50 values .
Anticancer Activity
A series of studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:
- In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with some showing IC50 values as low as 0.37 µM against HeLa cells .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was also explored:
- Inhibitory assays revealed that compounds with similar structures could inhibit protein tyrosine kinases and cholinesterases, which are critical in cancer progression and neurodegenerative diseases .
Structure–Activity Relationship (SAR)
Research on SAR has shown that modifications to the phenyl and thioether groups significantly affect biological activity:
- Substituents on the phenyl ring can enhance or diminish the inhibitory activity against cholinesterases. For example, electron-withdrawing groups (EWGs) at specific positions improved activity profiles compared to unsubstituted derivatives .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole derivatives | Contains thiadiazole ring | Antimicrobial properties |
| Benzothiazole derivatives | Features a thiazole ring | Anticancer activity |
| Thiazole-thiadiazole hybrids | Combines thiazole and thiadiazole | Anti-tubercular effects |
The unique dual thioether functionality of This compound may contribute to its enhanced biological activities compared to other structurally similar compounds .
Future Research Directions
Further investigations are warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound:
- Synthesis and Characterization : Developing synthetic routes and characterizing the compound using spectroscopic techniques (e.g., NMR, IR).
- In Vitro Testing : Evaluating antimicrobial and anticancer activities against a broader range of cell lines and microbial strains.
- Computational Studies : Utilizing molecular docking studies to predict binding interactions with relevant biological targets.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are pivotal in determining physicochemical and biological properties. Key comparisons include:
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
- Target Compound : The 1,3,4-oxadiazole core is electron-deficient, enhancing metabolic stability and hydrogen-bonding capacity compared to thiadiazoles .
- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () combines benzylthio and chlorophenyl groups, suggesting improved bioactivity via halogen interactions .
Substituent Effects
- Phenylthioethyl vs. Other Side Chains : The target’s phenylthioethyl moiety may confer steric bulk compared to simpler alkyl chains (e.g., ethylthio in 5g) or aromatic substitutions (e.g., benzofuran in 2a–b) .
Antimicrobial Activity
- Oxadiazole Derivatives : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) demonstrates potent antimicrobial activity, likely due to benzofuran’s planar structure enhancing DNA intercalation .
Anticancer Activity
- Indole-Based Oxadiazoles : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) exhibits anticancer activity (m.p. 200.9–201.7°C), with indole and benzothiazole groups enabling kinase inhibition .
- Thiadiazole-Benzamide Hybrids : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives act as dual Abl/Src tyrosine kinase inhibitors, highlighting the role of benzamide in target binding .
Enzyme Inhibition
- SIRT2 Inhibitors : N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives inhibit SIRT2, a target in neurodegenerative diseases, via arylthio and methoxybenzyl interactions .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, 2-(benzylthio)acetamide | Dry acetone | 3 | 68–91 | |
| Cyclization | NaN₃, toluene:water (8:2) | Reflux | 5–7 | 84–87 |
Basic: How is the compound structurally characterized?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks for benzylthio (δ ~4.8 ppm, CH₂), phenylthioethyl (δ ~7.3–7.5 ppm, aromatic protons), and oxadiazole rings (δ ~160–165 ppm, C=N) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 191 [M+1] for related structures) confirm molecular weight .
- Elemental Analysis : Validates C, H, N, S composition (e.g., deviations <0.4% indicate purity) .
Advanced: How can researchers resolve discrepancies in reported biological activities?
Answer:
Conflicting data may arise from:
- Substituent Effects : Bioactivity varies with substituents on the oxadiazole or acetamide moieties. For example, electron-withdrawing groups (e.g., -Cl) enhance lipoxygenase inhibition, while bulky groups reduce solubility .
- Assay Conditions : Differences in cell lines, concentrations, or solvent polarity (e.g., DMSO vs. aqueous buffers) affect results. Standardize protocols across studies .
- Comparative Studies : Use structure-activity relationship (SAR) models to isolate critical functional groups. For example, replace benzylthio with methylthio to assess hydrophobic interactions .
Advanced: What computational strategies predict its mechanism of action?
Answer:
- Molecular Docking : Dock the compound into target proteins (e.g., lipoxygenase, COX-2) using software like AutoDock Vina. Prioritize binding poses with low RMSD values (<2.0 Å) and high affinity scores (∆G < -8 kcal/mol) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether linkages) prone to nucleophilic attack .
- MD Simulations : Simulate ligand-protein complexes for >50 ns to assess stability of hydrogen bonds (e.g., between acetamide carbonyl and Arg120 in LOX) .
Basic: What intermediates are critical in its synthesis?
Answer:
Key intermediates include:
- 5-(2-(Phenylthio)ethyl)-1,3,4-oxadiazole-2-thiol : Synthesized via cyclization of thiosemicarbazide derivatives .
- 2-(Benzylthio)acetamide : Prepared by alkylating thiourea with benzyl chloride, followed by hydrolysis .
- N-(Oxadiazol-2-yl)acetamide : Formed via nucleophilic substitution between chloroacetamide and oxadiazole thiols .
Advanced: How can reaction yields be optimized?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions .
- Catalyst Screening : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track progress and terminate reactions at ~90% conversion .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| pH | 8–9 (basic) | Enhances nucleophilicity |
| Catalyst Loading | 10–15 mol% | Balances cost and efficiency |
Advanced: How does the compound interact with biological membranes?
Answer:
- LogP Analysis : Experimental LogP ~2.5 (calculated via HPLC) suggests moderate lipophilicity, enabling passive diffusion across cell membranes .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Fluorescence Quenching : Study membrane binding via quenching of dansyl-labeled lipid vesicles .
Basic: What spectroscopic techniques confirm purity?
Answer:
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile:water gradient, UV detection at 254 nm) .
- Melting Point : Sharp melting range (e.g., 213–215°C) indicates crystalline homogeneity .
- FTIR : Absence of O-H stretches (~3200 cm⁻¹) rules out unreacted starting materials .
Advanced: Are there known metabolic pathways for this compound?
Answer:
Proposed pathways include:
- Phase I Metabolism : Oxidative cleavage of the thioether bond by CYP450 enzymes (e.g., CYP3A4), forming benzyl mercaptan and oxadiazole metabolites .
- Phase II Conjugation : Glucuronidation of the acetamide group, detected via LC-MS/MS in hepatic microsomal assays .
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Solubilize the compound in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on ionization state (pKa ~8.2 for thioether group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
